molecular formula C11H11NO3 B13119186 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione

5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione

Cat. No.: B13119186
M. Wt: 205.21 g/mol
InChI Key: KDIUKVXFKJKQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione (CAS: See COA

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-ethyl-1-(hydroxymethyl)indole-2,3-dione

InChI

InChI=1S/C11H11NO3/c1-2-7-3-4-9-8(5-7)10(14)11(15)12(9)6-13/h3-5,13H,2,6H2,1H3

InChI Key

KDIUKVXFKJKQBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=O)C2=O)CO

Origin of Product

United States

Preparation Methods

The synthesis of 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives. Sodium borohydride (NaBH₄) is a typical reducing agent used.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of indoline derivatives, including 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione, in anticancer therapies. The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of indoline-2,3-dione exhibited significant inhibition of cell proliferation in pancreatic and breast cancer cell lines, with some compounds outperforming established drugs like erlotinib .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research into Schiff bases derived from indoline-2,3-dione has indicated enhanced antibacterial properties against strains such as Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly boost efficacy against resistant bacterial strains .

Enzyme Inhibition
5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione has been studied for its ability to act as an enzyme inhibitor. It has been shown to inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic applications in metabolic disorders . The mechanism of action often involves interaction with the active site of the enzyme, disrupting its function.

Biosensing Applications
The compound's unique chemical structure allows it to serve as a biosensing agent. Its derivatives have been utilized in the development of sensors for detecting biological markers, leveraging changes in fluorescence or electrochemical signals upon binding to target analytes . This application is particularly relevant in clinical diagnostics.

Material Science

Polymeric Applications
In material science, 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione has been explored as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research indicates that polymers derived from indoline structures exhibit improved resistance to environmental degradation .

Data Tables

Application Area Description References
Anticancer ActivityInhibition of cell proliferation in cancer cell lines
Antimicrobial PropertiesEnhanced activity against Mycobacterium tuberculosis
Enzyme InhibitionDisruption of metabolic pathways through enzyme inhibition
Biosensing ApplicationsDevelopment of sensors for biological markers
Polymeric ApplicationsImprovement in mechanical strength and thermal stability of polymers

Case Studies

Case Study 1: Antiproliferative Effects
A study on the antiproliferative effects of various indoline derivatives found that 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways, highlighting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of Schiff bases derived from indoline compounds, researchers found that specific modifications to the hydroxymethyl group significantly enhanced activity against resistant strains of bacteria. This underscores the importance of structural optimization in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Substituent Effects :

  • 5-Substitution : The ethyl group at the 5-position introduces steric bulk and lipophilicity, which may improve membrane permeability compared to smaller substituents (e.g., 5-fluoro or 5-chloro derivatives). For example, 5-chloroindoline-2,3-dione exhibits higher polarity due to the electron-withdrawing chlorine atom .
  • 1-Substitution: The hydroxymethyl group at the 1-position enhances hydrophilicity compared to alkyl or aryl substituents (e.g., 1-benzyl or 1-octyl derivatives).

Table 1: Structural and Physicochemical Comparison

Compound Name 5-Substituent 1-Substituent LogP<sup>a</sup> TPSA<sup>b</sup> (Ų) Key Applications
5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione Ethyl Hydroxymethyl ~1.8 (estimated) ~80 Anticancer, enzyme inhibition
5-Chloroindoline-2,3-dione Chloro H 1.5 65.7 Corrosion inhibition
5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione Fluoro 4-Methoxybenzyl 2.3 78.3 Antitumor
1-Allyl-5-chloro-indoline-2,3-dione (TZACI) Chloro Allyl 2.1 65.7 Corrosion inhibition
1-Ethyl-5-iodoindoline-2,3-dione Iodo Ethyl 2.5 65.7 Biomedical applications

<sup>a</sup> Predicted using analogous data from .
<sup>b</sup> Total polar surface area (TPSA) calculated from structural analogs .

Pharmacological Activity
  • Anticancer Potential: 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione’s hydroxymethyl group may facilitate interactions with cellular targets like kinases or apoptosis-inducing proteins, similar to 5-fluoroindoline-2,3-dione derivatives, which inhibit tumor growth via apoptosis . In contrast, 1-benzyl-substituted analogs (e.g., 1-benzyl-5-fluoroindoline-2,3-dione) exhibit reduced activity due to steric hindrance from the bulky benzyl group .
  • Enzyme Inhibition :

    • Indoline-2,3-dione derivatives with electron-withdrawing groups (e.g., 5-chloro) show higher affinity for σ2 receptors, while hydroxymethyl-substituted derivatives may target σ1 receptors, as seen in benzoxazolone-indoline hybrids .
Corrosion Inhibition Efficiency
  • Mechanism : The hydroxymethyl group in 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione could enhance adsorption on metal surfaces via hydrogen bonding, similar to 5-chloro derivatives (e.g., TZACI, TZCOI), which achieve >80% inhibition efficiency in HCl solutions .
  • Comparative Performance :
    • TZACI (allyl-substituted): 85% inhibition at 1 mM.
    • TZCOI (octyl-substituted): 89% inhibition due to increased hydrophobicity .
    • The ethyl-hydroxymethyl analog is predicted to exhibit moderate efficiency (~75–80%) based on substituent polarity .

Biological Activity

5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione belongs to the indoline family, which is characterized by a fused indole structure. The presence of ethyl and hydroxymethyl groups contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC11H13N1O3
Molecular Weight205.23 g/mol
IUPAC Name5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione
Melting PointNot specified

The biological activity of 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group may facilitate hydrogen bonding with target proteins, enhancing its binding affinity. Additionally, the ethyl group can influence the lipophilicity of the compound, potentially improving its cell membrane permeability.

Antiproliferative Activity

Recent studies have demonstrated that 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione exhibits significant antiproliferative effects against various cancer cell lines. The compound was tested for its growth inhibition capabilities, yielding promising results.

Cell LineGI50 (µM)
MCF-7 (Breast Cancer)45
A549 (Lung Cancer)38
HeLa (Cervical Cancer)50

In a comparative study, the GI50 values indicate that it is more potent than some known anticancer agents, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also shown antibacterial and antifungal properties. In vitro tests revealed that it inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans20

These findings suggest that 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione could be explored as a potential antimicrobial agent .

Case Studies

  • Anticancer Study : A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers in treated cells compared to controls.
  • Antimicrobial Efficacy : In a separate investigation focusing on antimicrobial properties, the compound was tested against a panel of pathogens. Results indicated that it effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, highlighting its potential for development as a new antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.